

CYC116 Aurora kinase cell cycle regulation

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

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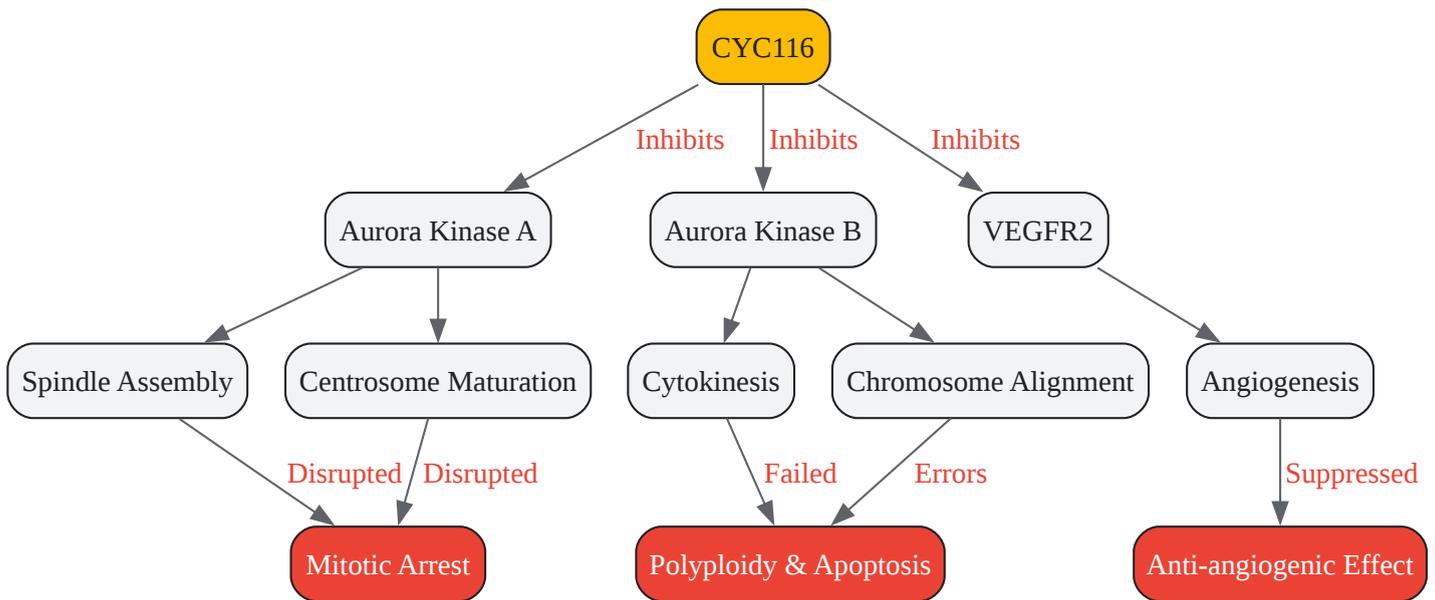
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Mechanism of Action and Targets

CYC116 primarily functions as an ATP-competitive inhibitor of Aurora kinases. The table below summarizes its core targets and their roles in the cell cycle, explaining why inhibiting them is a key anti-cancer strategy.

Target	Classification	Primary Function in Cell Cycle	Consequence of Inhibition
Aurora Kinase A (AURKA) [1]	Serine/threonine kinase [2]	Regulates centrosome maturation, spindle assembly, and mitotic entry [2] [3].	Disruption of centrosome separation, formation of monopolar spindles, and mitotic arrest [3].
Aurora Kinase B (AURKB) [1]	Serine/threonine kinase [2]	Core component of the Chromosomal Passenger Complex (CPC); regulates chromosome condensation, spindle checkpoint, and cytokinesis [2] [3].	Failure of cytokinesis, endoreduplication, and formation of polyploid cells [2] [3].
VEGFR2 [1]	Receptor tyrosine kinase	Key signaling mediator in angiogenesis (formation of new blood vessels).	Inhibition of tumor angiogenesis, potentially starving tumors of oxygen and nutrients.

The relationship between CYC116's targets and its effects on the cell cycle can be visualized in the following pathway:



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CYC116 mechanism of action: By simultaneously inhibiting Aurora A/B and VEGFR2, CYC116 disrupts mitosis and tumor angiogenesis, leading to cancer cell death [4] [3] [1].

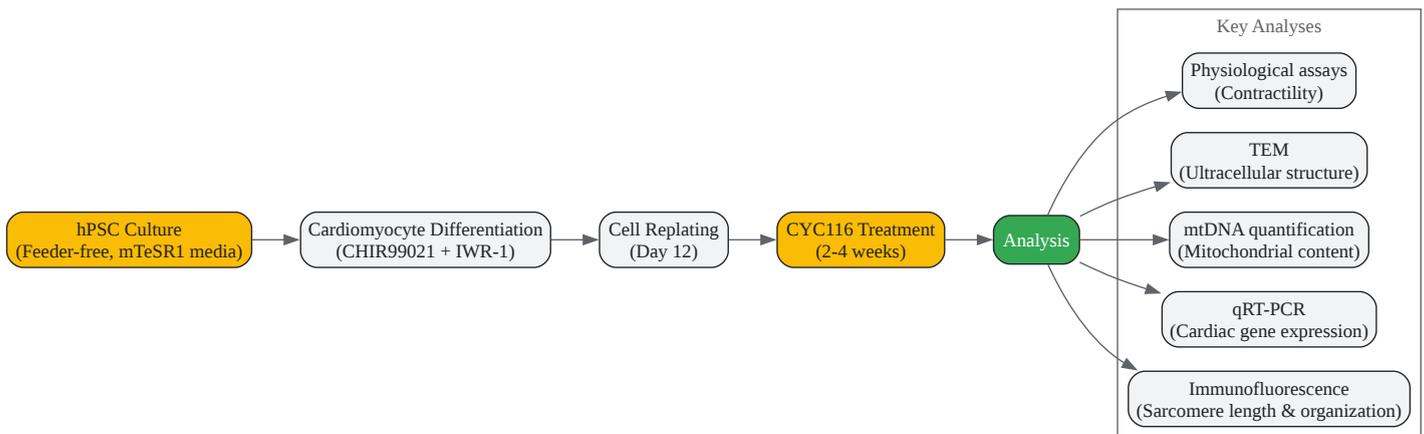
Experimental Evidence and Protocols

A 2022 study demonstrated that CYC116 can significantly promote the maturation of cardiomyocytes derived from human pluripotent stem cells (hPSC-CMs) [4] [5]. The key findings from this research are summarized below.

Maturation Parameter	Experimental Method	Key Finding with CYC116 Treatment
Sarcomere Structure	Immunofluorescence (α -Actinin) [4]	Better organization and a significant increase in sarcomere length [4].
Gene Expression	qRT-PCR [4]	Increased expression of genes related to cardiomyocyte function [4].
Mitochondrial Content	qPCR for mtDNA [4]	Increased number of mitochondria [4].
Physiological Function	Electrophysiology & Contraction [4]	Enhanced physiological function of the cells [4].

Detailed Protocol for Cardiomyocyte Maturation Assay

The following workflow details the key methods used to assess CYC116's effect on hPSC-CM maturation [4]:



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Experimental workflow for hPSC-CM maturation: The process involves differentiating stem cells into cardiomyocytes, treating them with CYC116, and conducting multiple analyses to assess maturation [4].

Clinical and Preclinical Status

CYC116 is currently an **investigational drug** and has not been approved for clinical use in any country [1].

- **Clinical Trials:** A Phase I clinical trial in patients with advanced solid tumors has been conducted, but its status is listed as "terminated" [1]. The specific reasons for termination (e.g., efficacy, toxicity, or business decision) are not detailed in the available sources.
- **Broader Context of Aurora Kinase Inhibitors:** The development of Aurora kinase inhibitors as a class has faced challenges in clinical trials, including poor efficacy and off-target toxicity with first-generation compounds [2] [6]. Research continues with second-generation, more selective inhibitors, and strategies like combination therapies are being explored to improve outcomes [2] [6].

Research Implications

The discovery that CYC116 promotes cardiomyocyte maturation points to a fascinating link between cell cycle exit and functional maturation in heart cells [4]. This suggests that regulating the cell cycle is a viable strategy to generate more mature hPSC-CMs, which are valuable for **regenerative medicine, disease modeling, and in vitro drug toxicity testing** [4].

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